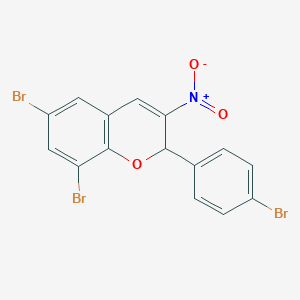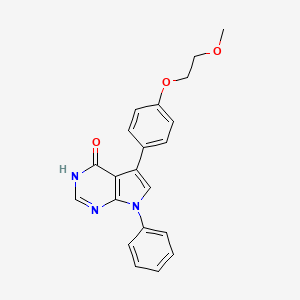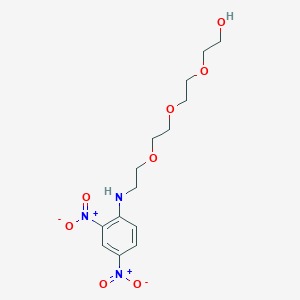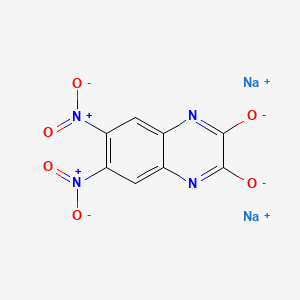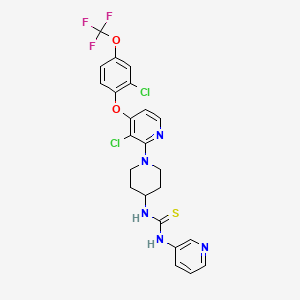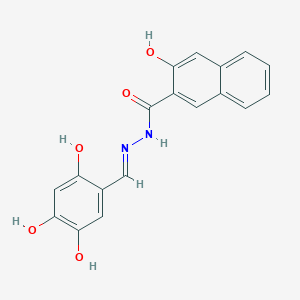
Dyngo-4a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dyngo-4a,也称为羟基-Dynasore,是Dynasore的结构类似物。它是一种改进的、低细胞毒性和非特异性结合的动力蛋白抑制剂。 动力蛋白是一种大型GTP酶,在内吞作用过程中,它在膜结合的网格蛋白包被坑中起着囊泡断裂的关键作用 。现在,让我们探讨其制备方法、化学反应、科学应用、作用机制以及与类似化合物的比较。
科学研究应用
Dyngo-4a 在各种科学领域中得到应用:
化学: 用作研究内吞作用和囊泡运输的工具。
生物学: 研究其对细胞过程和膜动力学的影响。
医学: 探索其潜在的治疗应用,尤其是与神经退行性疾病有关的应用。
工业: 可能在药物递送系统和纳米技术中有所应用。
作用机制
Dyngo-4a 在体外以 5.7 μM 的 IC50 抑制转铁蛋白的动力蛋白依赖性内吞作用。 它破坏了内吞作用过程中膜结合囊泡的形成,影响了细胞过程 。需要进一步的研究来阐明其精确的分子靶点和途径。
生化分析
Biochemical Properties
Dyngo-4a is a structural analog of Dynasore and exhibits improved potency and lower cytotoxicity. It inhibits dynamin I and dynamin II with IC50 values of 0.38 μM and 2.3 μM, respectively . This compound interacts with dynamin by binding to its GTPase domain, thereby preventing the hydrolysis of GTP and inhibiting the scission of clathrin-coated vesicles from the plasma membrane . Additionally, this compound inhibits clathrin-mediated endocytosis with an IC50 of 5.7 μM . This compound also prevents the uptake and internalization of botulin neurotoxin A and inhibits the cleavage of SNAP25 .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits clathrin-mediated endocytosis, which is essential for the internalization of transferrin and other molecules . In endothelial cells, this compound affects the internalization and signaling of VEGFR2, a receptor involved in angiogenesis . This compound also induces differentiation in neuroblastoma cells and inhibits their proliferation in a dose-dependent manner . Furthermore, this compound influences cell signaling pathways, such as the AKT and ERK1/2 pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GTPase domain of dynamin, inhibiting its activity and preventing the scission of clathrin-coated vesicles . This inhibition disrupts clathrin-mediated endocytosis, affecting the internalization of various receptors and molecules . This compound also prevents the uptake and internalization of botulin neurotoxin A, thereby inhibiting its toxic effects . Additionally, this compound influences cell signaling pathways by modulating the phosphorylation of key proteins such as AKT and ERK1/2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored at -20°C and can be used for up to one month when prepared as stock solutions . This compound has been shown to inhibit dynamin-dependent processes such as endocytosis and membrane ruffling in both short-term and long-term studies . Its effects on cellular function may diminish over time due to potential degradation or changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal injection of this compound at a dosage of 30 mg/kg has been shown to protect against botulin neurotoxin A-induced paralysis . Higher doses of this compound may lead to toxic or adverse effects, such as inhibition of fluid-phase endocytosis and peripheral membrane ruffling . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to dynamin-dependent endocytosis. It inhibits the GTPase activity of dynamin, preventing the hydrolysis of GTP and the subsequent scission of clathrin-coated vesicles . This inhibition affects the internalization of various molecules and receptors, thereby influencing cellular metabolism and signaling pathways . This compound also interacts with enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with dynamin and other binding proteins . It inhibits dynamin-dependent endocytosis, affecting the internalization and distribution of various molecules . This compound’s localization and accumulation within cells are influenced by its binding to dynamin and other cellular components . This compound’s transport and distribution are crucial for its effectiveness in inhibiting dynamin and modulating cellular processes.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its interaction with dynamin and the inhibition of clathrin-mediated endocytosis . It localizes to areas where dynamin is active, such as the plasma membrane and endocytic vesicles . This compound’s activity and function are influenced by its localization within specific cellular compartments, affecting processes such as vesicle formation and receptor internalization . The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific subcellular locations .
准备方法
Dyngo-4a 可以使用类似于 Dynasore 的合成路线合成。该化合物的化学结构如下所示:
羟基 Dynasore (this compound)
!Hydroxy Dynasore
化学反应分析
Dyngo-4a 经历了各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括:
氧化: this compound 可以使用强氧化剂如高锰酸钾 (KMnO₄) 或过氧化氢 (H₂O₂) 氧化。
还原: 还原反应可以使用还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 实现。
取代: this compound 可能与烷基卤化物或酰氯发生亲核取代反应。
从这些反应中形成的主要产物包括 this compound 的修饰衍生物,这些衍生物可以在研究研究中进一步探索。
相似化合物的比较
与其他动力蛋白抑制剂相比,Dyngo-4a 凭借其改进的效力和低细胞毒性而脱颖而出。类似的化合物包括 Dynasore 本身 (HY-15304) 和相关的类似物。
属性
CAS 编号 |
1256493-34-1 |
|---|---|
分子式 |
C18H14N2O5 |
分子量 |
338.3 g/mol |
IUPAC 名称 |
3-hydroxy-N-[(Z)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9- |
InChI 键 |
UAXHPUSKEWEOAP-OCKHKDLRSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O |
手性 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC(=C(C=C3O)O)O)O |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Dyngo-4a; Dyngo 4a; Dyngo4a; Hydroxy Dynasore; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
